1-(Quinazolin-4-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(Quinazolin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of quinazoline and pyrazole. Quinazoline is a bicyclic compound consisting of fused benzene and pyrimidine rings, while pyrazole is a five-membered ring containing two nitrogen atoms. The fusion of these two structures results in a compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinazolin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with pyrazole-3-carboxylic acid in the presence of a cyclization agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinazolin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinazolin-4-yl-pyrazole-3-carboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(Quinazolin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Quinazolin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Quinazolin-4-yl derivatives: Compounds with similar quinazoline structures but different substituents.
Pyrazole-3-carboxylic acid derivatives: Compounds with similar pyrazole structures but different substituents.
Uniqueness: 1-(Quinazolin-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to its combined structural features of quinazoline and pyrazole. This fusion results in a compound with enhanced chemical stability and biological activity compared to its individual components. The presence of both quinazoline and pyrazole rings allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C12H8N4O2 |
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Molecular Weight |
240.22 g/mol |
IUPAC Name |
1-quinazolin-4-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H8N4O2/c17-12(18)10-5-6-16(15-10)11-8-3-1-2-4-9(8)13-7-14-11/h1-7H,(H,17,18) |
InChI Key |
OWMJJHUMCMBUHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
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